2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20-11-15-2-1-3-17(15)24-26(20)12-14-6-8-25(9-7-14)21(28)16-4-5-18-19(10-16)23-13-22-18/h4-5,10-11,13-14H,1-3,6-9,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRBIIDVQAOWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C21H23N5O2
- Molecular Weight : 377.448 g/mol
- CAS Number : 2097895-68-4
The compound features a unique combination of functional groups, including a benzodiazole moiety and a piperidine structure, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in inflammatory processes and pain pathways.
Antiinflammatory and Analgesic Effects
Research indicates that the compound may exhibit anti-inflammatory properties by acting on Vascular Adhesion Protein 1 (VAP-1), which plays a critical role in inflammatory responses. Inhibition of VAP-1 could potentially reduce pain and inflammation in various conditions.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related compounds revealed that certain structural analogs demonstrated significant cytotoxicity against human lymphoblast cell lines. This suggests that the compound may share similar properties, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Cyclopenta[c]pyridazinone Derivatives
- 6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS 122001-78-9): Structure: Simplest analog lacking substituents. The unsubstituted core is less lipophilic (logP ~1.2) compared to substituted derivatives. Applications: Serves as a precursor for functionalized analogs .
Thieno-Cyclohepta[c]pyridazinone Derivatives
- Compound 7a (2-N-[(4-N-Phenylpiperazin-1-yl)methyl]-thieno-cyclohepta[c]pyridazin-3-one): Structure: Features a thieno-cyclohepta[c]pyridazinone core with a phenylpiperazine substituent. Properties: Molecular weight 395 g/mol (C₂₂H₂₆N₄OS), mp 121–123°C, IR carbonyl stretch at 1661 cm⁻¹. Comparison: The larger cyclohepta ring increases steric bulk but reduces ring strain compared to cyclopenta systems. The phenylpiperazine group enhances solubility (Rf = 0.35 in petroleum ether/EtOAc) but may introduce off-target GPCR activity .
Substituent Variations
Piperidine/Benzodiazole vs. Piperazine/Pyrimidine
- Target Compound: The benzodiazole-carbonyl-piperidine group provides dual hydrogen-bond donor/acceptor sites, likely improving target selectivity over kinases or proteases.
- Compound from : Contains a pyrimidinyl-azetidinyl-piperazinyl substituent. Structure: [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone.
Benzodiazole vs. Benzodioxolyl
- Compounds from : Examples: 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Comparison: The benzodioxolyl group (logP ~2.0) is more lipophilic than benzodiazole (logP ~1.5), which may affect blood-brain barrier penetration.
Q & A
Q. What orthogonal assays validate target specificity when structural analogs show polypharmacology?
- Methodology :
- Chemical Proteomics : Use immobilized compound pulldowns with MS/MS identification of binding partners .
- CRISPR Knockout : Generate target-knockout cell lines and compare compound activity (e.g., IC₅₀ shift >10-fold confirms on-target effect) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
